Variolaric acid
Description
Variolaric acid is a lichen-derived depsidone characterized by the chemical structure 4,7-dihydroxy-9-methyl-10H-isobenzofuro[5,6-b][1,4]benzodioxepin-3,10(1H)-dione . First synthesized in 2025 via functionalization of a dibenzodioxepin precursor, it is notable for its unique diaryl ether linkage ortho to the hydroxy group in ring B, a structural feature distinguishing it from other depsidones .
Properties
Molecular Formula |
C16H10O7 |
|---|---|
Molecular Weight |
314.25 g/mol |
IUPAC Name |
5,18-dihydroxy-7-methyl-2,10,15-trioxatetracyclo[9.7.0.03,8.013,17]octadeca-1(11),3(8),4,6,12,17-hexaene-9,16-dione |
InChI |
InChI=1S/C16H10O7/c1-6-2-8(17)4-9-11(6)16(20)23-10-3-7-5-21-15(19)12(7)13(18)14(10)22-9/h2-4,17-18H,5H2,1H3 |
InChI Key |
LPUOVEFMUOQBFV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC2=C1C(=O)OC3=C(O2)C(=C4C(=C3)COC4=O)O)O |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)OC3=C(O2)C(=C4C(=C3)COC4=O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Variolaric acid belongs to the depsidone class, which shares a common polyketide biosynthetic origin with depsides (e.g., atranorin) and dibenzofurans (e.g., usnic acid) . Key structural distinctions include:
This compound’s methyl group and hydroxylation pattern contribute to its differential solubility and receptor-binding properties compared to depsides like atranorin or tridepsides like gyrophoric acid .
Cytotoxicity and Anticancer Potential
This compound exhibits distinct pharmacological profiles when compared to structurally related lichen metabolites:
This compound’s lack of cytotoxicity contrasts sharply with usnic acid, which reduces cancer cell viability by >50% at 25 µg/mL . This divergence may arise from differences in cellular uptake or target specificity.
Antioxidant and Anti-Glycation Activity
However, it inhibits advanced glycation end products (AGEs) with an IC50 of 50–80 µM, comparable to pannic acid but independent of antioxidant mechanisms .
Antiviral Potential
In silico studies highlight this compound’s binding affinity for SARS-CoV-2 main protease (Mpro), forming stable complexes during 100-ns molecular dynamics simulations. While less potent than usnic acid, it outperforms cryptostictinolide in binding stability .
Q & A
Q. What are the primary analytical methods for identifying Variolaric acid in lichen extracts?
this compound is typically identified using thin-layer chromatography (TLC) with solvent systems like toluene:dioxane:acetic acid (90:25:4) and visualized under UV light (365 nm) due to its characteristic fluorescence . Confirmatory analysis employs high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to compare retention times and fragmentation patterns with authenticated standards . Researchers should validate methods using reference samples from repositories (e.g., natural product libraries) to ensure specificity.
Q. How can researchers isolate this compound from lichen specimens?
Isolation involves sequential extraction with organic solvents (e.g., methanol or acetone), followed by fractionation via column chromatography using silica gel or Sephadex LH-20. Final purification is achieved with preparative TLC or HPLC . Key considerations include lichen species selection (e.g., Ochrolechia parella), as this compound distribution is taxon-specific . Researchers must document solvent ratios, stationary phases, and temperature conditions to ensure reproducibility.
Q. What spectroscopic techniques are used to elucidate the structure of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HMBC) is critical for determining its depsidone skeleton. Infrared (IR) spectroscopy confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹), while UV-Vis spectroscopy aids in detecting conjugated systems . Cross-referencing data with published spectra in databases like SciFinder ensures structural accuracy .
Advanced Research Questions
Q. How can contradictory reports on this compound’s bioactivity be resolved?
Discrepancies in bioactivity studies (e.g., antimicrobial vs. anti-inflammatory effects) often stem from differences in extraction protocols, assay conditions, or lichen source variability. Researchers should:
- Standardize bioassays using cell lines (e.g., RAW 264.7 macrophages for inflammation studies) and control for solvent interference (e.g., DMSO concentration ≤0.1%) .
- Perform metabolomic profiling of lichen specimens to correlate chemical variation with bioactivity .
- Apply meta-analysis to reconcile conflicting data, focusing on effect sizes and confounding variables .
Q. What experimental designs are optimal for studying this compound’s inhibition of microsomal prostaglandin E2 synthase (mPGES-1)?
In vitro assays using recombinant mPGES-1 enzyme and LC-MS-based quantification of PGE₂ are recommended. Dose-response curves (IC₅₀ calculations) and molecular docking studies can clarify binding interactions . Researchers must validate findings with positive controls (e.g., MK-886) and assess selectivity against related enzymes (e.g., COX-1/2) to rule off-target effects.
Q. How can researchers address challenges in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?
Semi-synthetic modification of this compound requires regioselective acylation or alkylation at reactive sites (e.g., phenolic -OH groups). Strategies include:
- Using protecting groups (e.g., acetyl) during synthesis to prevent unwanted side reactions.
- Employing computational tools (e.g., DFT calculations) to predict reactive sites and optimize reaction conditions .
- Validating synthetic products with NMR and X-ray crystallography to confirm structural integrity.
Q. What methodological frameworks are suitable for ecological studies on this compound’s role in lichen symbiosis?
Field studies should integrate:
- Lichen population surveys across environmental gradients (e.g., UV exposure, altitude) to assess this compound production trends .
- Metagenomic analysis of lichen-associated microbiomes to explore biosynthetic gene clusters linked to depsidone synthesis.
- Ecological modeling (e.g., generalized additive models) to correlate abiotic stressors with chemical diversity .
Methodological Guidance for Robust Research
- Experimental Replication : Always include biological and technical replicates (n ≥ 3) to account for lichen chemical variability .
- Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and address gaps .
- Ethical Compliance : Ensure lichen collection complies with the Nagoya Protocol for genetic resource access and benefit-sharing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
